REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[C:5]1([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Br:19][CH2:20][C:21](Br)=[O:22]>ClCCCl>[Br:19][CH2:20][C:21]([C:8]1[CH:9]=[CH:10][C:5]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[CH:6][CH:7]=1)=[O:22] |f:0.1.2.3|
|
Name
|
|
Quantity
|
5.47 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
7.99 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCCCCCC
|
Name
|
|
Quantity
|
3.75 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Name
|
acid bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flame dried round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirbar under an inert atmosphere
|
Type
|
CUSTOM
|
Details
|
was then brought to 0° C.
|
Type
|
CUSTOM
|
Details
|
was brought to rt
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched carefully by slow addition of H2O (36 mL)
|
Type
|
CUSTOM
|
Details
|
exceed 45° C.
|
Type
|
CUSTOM
|
Details
|
producing
|
Type
|
ADDITION
|
Details
|
a suspension of solid white precipitate
|
Type
|
CUSTOM
|
Details
|
The aqueous layer of the quenched reaction mixture
|
Type
|
WASH
|
Details
|
the organic phase washed once with 10% HCl (10 mL)
|
Type
|
WASH
|
Details
|
washed once with H2O (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The dried organic phase was then concentrated in vacuo to a green/brown oil
|
Type
|
CUSTOM
|
Details
|
Recrystallization from MeOH/H2O
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)CCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.36 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |